molecular formula C27H22Cl2N2O3S B15032943 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

Cat. No.: B15032943
M. Wt: 525.4 g/mol
InChI Key: FWIFXBASWZBQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbazole moiety, a hydroxypropyl group, and a sulfonamide linkage

Properties

Molecular Formula

C27H22Cl2N2O3S

Molecular Weight

525.4 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C27H22Cl2N2O3S/c28-19-9-13-21(14-10-19)31(35(33,34)23-15-11-20(29)12-16-23)18-22(32)17-30-26-7-3-1-5-24(26)25-6-2-4-8-27(25)30/h1-16,22,32H,17-18H2

InChI Key

FWIFXBASWZBQJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Carbazole Moiety: This step involves the reaction of carbazole with appropriate reagents to introduce the desired substituents.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide linkage can be reduced under specific conditions to yield amines.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields ketones, while reduction of the sulfonamide linkage produces amines.

Scientific Research Applications

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological receptors, while the sulfonamide linkage can inhibit certain enzymes. These interactions lead to the compound’s bioactive effects, which are being explored for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.